2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a benzofuran moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group. This structure combines the aromaticity and electron-rich nature of benzofuran with the bioactive 1,3,4-thiadiazole scaffold, which is frequently associated with antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C14H13N3O2S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-3-4-11-10(5-8)9(7-19-11)6-12(18)15-13-16-17-14(20-2)21-13/h3-5,7H,6H2,1-2H3,(H,15,16,18) |
InChI Key |
BYTICPWJORNXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or amine.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations :
- Aromatic Moieties: The 5-methylbenzofuran group in the target compound differs from phenoxy (5f, 5m) or thiadiazinan (5d) groups, which may alter π-π stacking interactions in biological targets .
Table 2: Pharmacological Activities of Structural Analogs
Key Observations :
- Anticancer Potential: Compound 4y, featuring dual thiadiazole rings, shows potent activity against breast (MCF-7) and lung (A549) cancer cells, suggesting that the target compound’s benzofuran-thiadiazole scaffold may similarly interact with cancer-related enzymes or receptors .
- Anticonvulsant Activity : Analogs with benzothiazole or nitrophenyl groups exhibit high efficacy in seizure models, but the benzofuran moiety in the target compound may confer distinct pharmacokinetic properties .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods where direct data are unavailable.
Key Observations :
- Lipophilicity : The trifluoromethyl group in compound increases LogP significantly compared to the target compound, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Hydrogen Bonding : The acetamide and thiadiazole groups in all compounds provide hydrogen bond acceptors, critical for target binding .
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 879951-21-0. The structure features a benzofuran moiety linked to a thiadiazole ring through an acetamide functional group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-benzofuran with a thiadiazole derivative. Detailed synthetic routes can be found in various literature sources, which describe methods such as condensation reactions and the use of specific catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit a broad spectrum of antimicrobial activities. In vitro studies have shown that This compound demonstrates significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 40 | |
| Mycobacterium tuberculosis | 3.125 |
The compound's effectiveness against Mycobacterium tuberculosis suggests potential applications in treating tuberculosis.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines. Studies demonstrate that it exhibits cytotoxic effects, particularly against leukemia cell lines expressing the Bcr-Abl tyrosine kinase.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Chronic Myelogenous Leukemia) | 7.4 | Selective inhibition |
The mechanism involves the inhibition of key protein kinases, which are crucial for cancer cell proliferation.
Antioxidant Activity
Preliminary investigations into the antioxidant capacity of this compound reveal promising results. The presence of the benzofuran structure is thought to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Tuberculosis Treatment : A study involving animal models demonstrated that administration of this compound resulted in reduced bacterial load in lung tissues infected with Mycobacterium tuberculosis.
- Anticancer Efficacy : In vitro assays showed that treatment with this compound led to apoptosis in K562 cells, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
